哥伦巴胺氯化物

描述

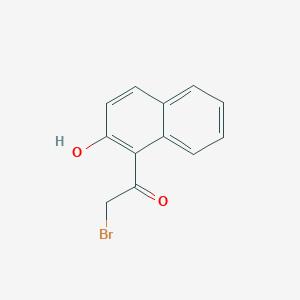

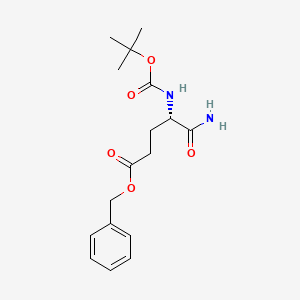

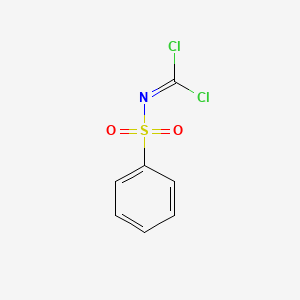

Columbamine chloride, also known as Dehydroisocorypalmine, is an organic heterotetracyclic compound and a berberine alkaloid . It has a molecular weight of 338.4 g/mol and its monoisotopic mass is 339.1470581677 daltons . It is known to inhibit the enzyme methyl transferase .

Synthesis Analysis

In the alkaloid biosynthetic pathways of Stephania and Rannunculaceae, columbamine O-methyltransferase (CoOMT) is an important enzyme that catalyses the formation of the tetrahydropalmatin (rotundin) biosynthesis pathway . The CoOMT transgene was successfully introduced into Nicotiana tabacum L. plants and produced mRNA .Molecular Structure Analysis

Columbamine chloride has the molecular formula C20H20ClNO4 . Its structure can be represented by the SMILES string: COC1=C (OC)C2=C [N+]3=C (C4=CC (O)=C (OC)C=C4CC3)C=C2C=C1. [Cl-] .Physical And Chemical Properties Analysis

Columbamine is soluble in DMSO and is a solid at room temperature . It has a molecular weight of 338.4 g/mol and its monoisotopic mass is 339.1470581677 daltons .科学研究应用

癌症研究

- 哥伦巴胺对多种类型癌细胞的影响已得到研究。例如,它已显示出通过HSP90介导的STAT3激活抑制黑色素瘤细胞A375的增殖和侵袭的潜力(Yang、Wei、Ma和Ke,2020)。此外,哥伦巴胺通过抑制Wnt/β-catenin信号通路对结肠癌表现出抗癌作用(Lei、Yao、Shen、Liu、Pan、Liu、Li、Huang、Long和Shao,2019),并通过PTEN/AKT信号通路对神经胶质瘤进展表现出抗癌作用(Niu、Liu、Wang、Tian、Yang和Jiang,2021)。

心血管和胆固醇研究

- 研究表明,来自黄连的哥伦巴胺具有抗高胆固醇血症活性,通过各种途径影响脂质水平和胆固醇代谢(Wang、Han、Chai、Xiang、Huang、Kou、Han、Gong和Ye,2016)。

神经学研究

- 来自钩吻藤等植物的哥伦巴胺等生物碱已被研究其对乙酰胆碱酯酶等酶的抑制活性,这与阿尔茨海默病等神经疾病有关(Yusoff、Hamid和Houghton,2014)。

药理学研究

- 哥伦巴胺的药理学特性已被探索,包括其在多巴胺受体拮抗中的作用。这与药物成瘾和疼痛管理有关(Wu、Zhang、Qiu、Wang、Liu、Wang、Yu、Ye和Zhang,2018)。

抗菌和抗真菌研究

- 哥伦巴胺的抗菌和抗真菌特性也已得到评估,正如在探索其对各种植物病原真菌的功效的研究中所证明的(Singh、Singh、Kesherwani、Singh、Singh、Pandey和Singh,2010)。

安全和危害

作用机制

Columbamine chloride, a natural protoberberine alkaloid, has been identified for its potential therapeutic effects in various diseases . This article will delve into the mechanism of action of Columbamine chloride, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Columbamine chloride primarily targets the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G protein-coupled receptor that mediates inflammation or anti-inflammatory effects under different physiological and pathological conditions . It is one of the most studied receptors in the field of natural immunity and inflammation .

Mode of Action

Columbamine chloride acts by bias-activating FPR2 . This activation enhances the process of efferocytosis, which is the removal of apoptotic cells by phagocytic cells . This action helps to alleviate symptoms of inflammatory bowel disease .

Biochemical Pathways

Columbamine chloride affects the PTEN/AKT signaling pathway . It prevents the phosphorylation of AKT and promotes the expression of PTEN . PTEN is a tumor suppressor gene that negatively regulates the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and growth .

Result of Action

Columbamine chloride significantly inhibits the proliferation, migration, and invasion processes of colon cancer cells . It also dramatically promotes the apoptosis rate of colon cancer cells, further suppressing the development of colon cancer to a tumor . Both the signaling transducing and key factors expression of the Wnt/β-catenin signaling pathway are obviously repressed by Columbamine treatment in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Columbamine chloride can be influenced by various environmental factors. It is worth noting that the gut microbiota plays a crucial role in the metabolism of berberine, a compound similar to Columbamine . The gut microbiota metabolizes berberine to active metabolites, contributing to its therapeutic effects .

属性

IUPAC Name |

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUDGYVKQSKHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578785 | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Columbamine chloride | |

CAS RN |

1916-10-5 | |

| Record name | Columbamine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 2-[(3-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653650.png)

![3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide](/img/structure/B1653666.png)